

Reproducibility of published data on FN-1501-propionic acid

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *FN-1501-propionic acid*

Cat. No.: *B12414685*

[Get Quote](#)

A Comparative Guide to the Published Data on FN-1501

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of FN-1501, an investigational multi-kinase inhibitor, with other alternatives, supported by available experimental data from published studies. While direct reproducibility studies on FN-1501 are not publicly available, this document summarizes the quantitative data from its key clinical trial (NCT03690154) to offer a comprehensive overview of its clinical profile.

Mechanism of Action

FN-1501 is a potent inhibitor of several receptor tyrosine kinases, primarily targeting FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6.[1] By inhibiting these kinases, FN-1501 can disrupt cell cycle regulation and induce apoptosis in cancer cells that overexpress these proteins.[1] Its mechanism of action makes it a subject of investigation for treating advanced solid tumors and acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.[1]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of FN-1501. (Max Width: 760px)

Clinical Trial Data: FN-1501 in Advanced Solid Tumors and AML (NCT03690154)

The primary source of published data on FN-1501 comes from a multicenter, open-label, Phase I/II clinical trial (NCT03690154). This study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of FN-1501 monotherapy in patients with advanced solid tumors or relapsed/refractory AML.^[1]

Experimental Protocol

The study followed a standard 3+3 dose-escalation design.^[1] Patients received FN-1501 intravenously three times a week for two weeks, followed by a one-week rest period, completing a 21-day cycle.^[1] The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D).^[1] Secondary objectives included assessing the pharmacokinetic profile and preliminary anti-tumor activity.^[1]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the FN-1501 Phase I/II trial. (Max Width: 760px)

Data Presentation

The following tables summarize the quantitative data from the NCT03690154 trial.

Table 1: Patient Demographics and Baseline Characteristics[2]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Table 2: Treatment-Related Adverse Events (TRAEs) in $\geq 15\%$ of Patients[2]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Note: The most frequently reported severe (\geq Grade 3) TEAEs also included hyponatremia (8%).^[2]

Table 3: Preliminary Efficacy Results in Evaluable Patients (N=33)^[1]



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

One patient with endometrial carcinoma achieved a partial response with a 47% reduction in tumor size at the 40 mg dose level, which lasted for over 4 months.^[1] Six patients with various solid tumors experienced stable disease for 2.6 to over 12 months at doses ranging from 15 mg to 170 mg.^[1] The maximum tolerated dose (MTD) was determined to be 170 mg.^[2]

Comparison with Alternative FLT3 Inhibitors

FN-1501's primary target, FLT3, is a validated therapeutic target in AML. Several other FLT3 inhibitors are either approved or in clinical development. The table below provides a high-level

comparison based on available clinical trial data for some of these alternatives. It is important to note that direct head-to-head comparative trials with FN-1501 have not been conducted.

Table 4: Comparison of FN-1501 with Other FLT3 Inhibitors in AML



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

This table is for informational purposes only and does not represent a direct comparison from head-to-head trials.

Conclusion

The available data from the Phase I/II clinical trial of FN-1501 demonstrate a manageable safety profile and preliminary anti-tumor activity in heavily pretreated patients with advanced solid tumors.[1] As a multi-kinase inhibitor, its mechanism of action is distinct from more selective FLT3 inhibitors. Further clinical development will be necessary to fully elucidate its efficacy and position in the therapeutic landscape compared to other targeted agents. The lack of direct reproducibility studies highlights the need for continued data generation and publication to validate these initial findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. ascopubs.org \[ascopubs.org\]](https://ascopubs.org)
- [2. A Multicenter, Open-Label, Phase I/II Study of FN-1501 in Patients with Advanced Solid Tumors - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. fda.gov \[fda.gov\]](https://www.fda.gov)
- [4. Gilteritinib plus azacitidine in patients with FLT3-mutated AML: updated results from the LACEWING trial \[aml-hub.com\]](https://aml-hub.com)
- [5. aacrjournals.org \[aacrjournals.org\]](https://aacrjournals.org)
- [6. QUIWI: First results suggest a clinical benefit of quizartinib in AML - Medical Conferences \[conferences.medicom-publishers.com\]](https://conferences.medicom-publishers.com)
- [7. ashpublications.org \[ashpublications.org\]](https://ashpublications.org)
- [8. Sorafenib Plus Intensive Chemotherapy Improves Survival in Patients with Newly Diagnosed FLT3-ITD Mutation Positive Acute Myeloid Leukemia - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [9. ascopubs.org \[ascopubs.org\]](https://ascopubs.org)
- To cite this document: BenchChem. [Reproducibility of published data on FN-1501-propionic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12414685#reproducibility-of-published-data-on-fn-1501-propionic-acid\]](https://www.benchchem.com/product/b12414685#reproducibility-of-published-data-on-fn-1501-propionic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)